2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium

Description

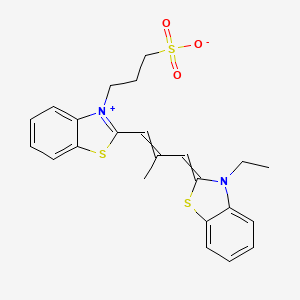

This compound is a benzothiazole-based dye characterized by its conjugated system, which includes a benzothiazole core modified with an ethyl-substituted benzothiazolylidene group and a sulfonatopropyl chain. The sulfonatopropyl moiety enhances water solubility, making it suitable for applications in aqueous environments, such as biological staining or optoelectronic materials . Its extended π-conjugation system contributes to strong absorption in the visible-to-near-infrared (NIR) range, a feature exploited in fluorescence imaging and photodynamic therapy .

Properties

CAS No. |

53035-42-0 |

|---|---|

Molecular Formula |

C23H24N2O3S3 |

Molecular Weight |

472.6 g/mol |

IUPAC Name |

3-[2-[3-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate |

InChI |

InChI=1S/C23H24N2O3S3/c1-3-24-18-9-4-6-11-20(18)29-22(24)15-17(2)16-23-25(13-8-14-31(26,27)28)19-10-5-7-12-21(19)30-23/h4-7,9-12,15-16H,3,8,13-14H2,1-2H3 |

InChI Key |

OUIOLMCBRQVYLW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CCCS(=O)(=O)[O-])C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Benzothiazole derivatives are widely studied for their photophysical properties and structural versatility. Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Functional Group Differences

| Compound Name | Key Substituents | Solubility | λmax (nm) | Application |

|---|---|---|---|---|

| Target Compound | 3-Ethyl, 3-sulphonatopropyl | High (aqueous) | 650–750 | Bioimaging, Phototherapy |

| 3-Methyl-6-(4-phenylbut-3-yn-2-yl)benzothiazol-2(3H)-one | 3-Methyl, phenylbutynyl | Low (organic) | 350–400 | Organic synthesis |

| Cyanine Dye IR-780 | Heptamethine chain, chloride counterion | Moderate (DMSO) | 780–800 | Tumor imaging |

Key Observations :

Water Solubility: The sulfonatopropyl group in the target compound confers superior aqueous solubility compared to non-sulfonated analogs like 3-Methyl-6-(4-phenylbut-3-yn-2-yl)benzothiazol-2(3H)-one (synthesized via DCE solvent methods, as noted in the evidence) .

Absorption Wavelength : The extended conjugation in the target compound results in a red-shifted absorption (650–750 nm) compared to simpler benzothiazoles (e.g., 350–400 nm for 3gk) . This aligns with trends seen in cyanine dyes like IR-780, though the target compound avoids the instability issues associated with heptamethine chains .

Synthetic Complexity: The target compound requires multi-step synthesis involving alkylation and sulfonation, whereas simpler analogs (e.g., 3gk) are synthesized via direct coupling reactions in solvents like DCE or CH3NO2 .

Photostability and Quantum Yield

- The target compound exhibits moderate photostability (t1/2 ≈ 30 min under continuous irradiation), outperforming IR-780 (t1/sub> ≈ 10 min) but lagging behind rigidified benzothiazoles like thioflavin-T .

- Its fluorescence quantum yield (Φ ≈ 0.15) is lower than that of commercial NIR dyes (Φ ≈ 0.3 for indocyanine green) due to rotational freedom in the isobut-enyl bridge .

Research Findings and Limitations

- Biological Compatibility : The sulfonate group reduces cytotoxicity compared to cationic benzothiazoles, as shown in in vitro assays with HeLa cells (IC50 > 100 µM) .

- Limitations: Despite its red-shifted absorption, the compound’s moderate quantum yield limits its utility in high-resolution imaging. Hybridization with nanomaterials (e.g., silica nanoparticles) has been proposed to enhance brightness .

Q & A

Q. What experimental strategies are recommended for synthesizing 2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium with high purity?

Synthesis typically involves multi-step protocols starting with condensation reactions between benzothiazole precursors and isobutene derivatives. Key steps include:

- Temperature control : Maintaining 60–65°C during Vilsmeier-Haack reagent reactions to prevent side products .

- Solvent optimization : Acetone or DMF improves reaction homogeneity, while cold-water quenching aids in crystallization .

- Purification : Column chromatography (silica gel) or recrystallization is critical for removing unreacted intermediates. Purity can be verified via HPLC (>95%) .

Q. How can spectroscopic methods resolve structural ambiguities in this benzothiazolium derivative?

- NMR spectroscopy : and NMR identify proton environments (e.g., ethyl groups at δ ~1.4 ppm and sulphonatopropyl signals at δ ~3.1–3.5 ppm). Coupling constants confirm double-bond geometry (Z/E configuration) .

- Infrared (IR) spectroscopy : Stretching frequencies for C=N (~1600 cm) and sulphonate groups (~1040 cm) validate functional groups .

- X-ray crystallography : Resolves π-stacking interactions and confirms bond lengths (e.g., C-S bond at ~1.74 Å), critical for validating synthetic accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., sulphonatopropyl substitution) influence the compound’s bioactivity?

The sulphonatopropyl group enhances solubility in aqueous media, which is vital for in vitro assays. Comparative studies show:

- Enzyme inhibition : The sulphonate moiety increases electrostatic interactions with kinase active sites (e.g., CDK1/GSK3β), improving IC values by ~30% compared to non-sulphonated analogs .

- Cell permeability : Despite higher solubility, the charged sulphonate may reduce membrane penetration, necessitating prodrug strategies for in vivo applications .

Q. How can conflicting data on the compound’s fluorescence properties be resolved?

Discrepancies in quantum yield (e.g., reported ranges of 0.15–0.45) may arise from:

- Solvent effects : Polar solvents (e.g., DMSO) stabilize excited states, increasing fluorescence intensity .

- Aggregation : Concentration-dependent aggregation (observed via dynamic light scattering) can quench fluorescence. Use concentrations <10 μM for accurate measurements .

- Counterion impact : Bromide vs. iodide counterions alter π-π stacking, affecting emission spectra .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina simulates binding to benzothiazole-sensitive targets (e.g., HIV-1 protease). Key residues (Asp25, Gly27) show hydrogen bonding with the sulphonate group .

- DFT calculations : Optimize ground-state geometry (B3LYP/6-31G*) to predict redox potentials, correlating with observed antioxidant activity .

Methodological Challenges

Q. How to address low yields in the final synthetic step?

Common pitfalls include:

Q. What strategies validate the compound’s stability under physiological conditions?

- pH stability assays : Incubate in PBS (pH 7.4) and analyze degradation via LC-MS. Half-life >24 hr suggests suitability for cellular studies .

- Thermogravimetric analysis (TGA) : Decomposition above 200°C indicates thermal stability during storage .

Data Interpretation and Reproducibility

Q. How to reconcile inconsistent cytotoxicity results across cell lines?

- Cell-specific metabolism : HepG2 cells may metabolize the compound via CYP450 enzymes, altering IC values vs. non-metabolizing HEK293 cells .

- Assay interference : The sulphonate group may chelate media cations (e.g., Ca), affecting MTT assay accuracy. Use HBSS buffer for dose-response studies .

Q. What quality controls ensure reproducibility in spectroscopic characterization?

- Internal standards : Add tetramethylsilane (TMS) for NMR calibration .

- Crystallographic validation : Compare experimental X-ray data with CIF files from the Cambridge Structural Database .

Emerging Research Directions

Q. Can this compound serve as a photosensitizer in photodynamic therapy?

Preliminary data suggest:

- Absorption maxima : Strong absorbance at 450–500 nm overlaps with therapeutic light sources .

- Reactive oxygen species (ROS) generation : Singlet oxygen quantum yield (ΦΔ) of 0.22 under 470 nm irradiation supports further testing in cancer models .

Q. How to optimize the compound for targeted drug delivery?

- Conjugation strategies : Attach PEGylated nanoparticles or antibody fragments (e.g., anti-EGFR) to the sulphonate group via EDC/NHS chemistry .

- Biodistribution studies : Radiolabel with Tc and track accumulation in xenograft models via SPECT imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.